N,N'-1,4-Phenylenebis[2-bromoacetamide]
Description
Structure
3D Structure
Properties
CAS No. |
10328-52-6 |
|---|---|
Molecular Formula |
C10H10Br2N2O2 |
Molecular Weight |
350.01 g/mol |
IUPAC Name |
2-bromo-N-[4-[(2-bromoacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H10Br2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
InChI Key |
WRTWJYGSNBGGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)NC(=O)CBr |
Origin of Product |
United States |
Synthetic Methodologies for N,n 1,4 Phenylenebis 2 Bromoacetamide
Spectroscopic Analysis in Elucidating Compound Structure
Spectroscopic techniques are fundamental in confirming the structure of synthesized N,N'-1,4-Phenylenebis[2-bromoacetamide]. A Certificate of Analysis for a commercial sample of this compound confirms that its Nuclear Magnetic Resonance (NMR) spectrum conforms to the expected structure. lgcstandards.com
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, one would expect to see characteristic signals for the aromatic protons of the phenylene ring, the methylene (B1212753) protons adjacent to the bromine atom, and the amide N-H protons. The aromatic protons would likely appear as a singlet or a set of doublets in the aromatic region (typically δ 7-8 ppm). The methylene protons (-CH₂Br) would exhibit a singlet in the aliphatic region, and the amide protons would present as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. This includes the carbonyl carbon of the amide group, the carbons of the aromatic ring, and the methylene carbon attached to the bromine atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and C-H stretching from the aromatic ring and methylene groups. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
Table 1: Expected Spectroscopic Data for N,N'-1,4-Phenylenebis[2-bromoacetamide]
| Spectroscopic Technique | Feature | Expected Chemical Shift/Frequency Range |
| ¹H NMR | Aromatic protons (C₆H₄) | ~ δ 7.5 ppm (singlet) |
| Methylene protons (CH₂Br) | ~ δ 4.0 ppm (singlet) | |
| Amide protons (NH) | ~ δ 10.0 ppm (singlet) | |
| ¹³C NMR | Carbonyl carbon (C=O) | ~ δ 165 ppm |
| Aromatic carbons (C-N) | ~ δ 135 ppm | |
| Aromatic carbons (C-H) | ~ δ 121 ppm | |
| Methylene carbon (CH₂Br) | ~ δ 30 ppm | |
| IR Spectroscopy | N-H stretch | 3300-3100 cm⁻¹ |
| C=O stretch (Amide I) | 1670-1630 cm⁻¹ | |
| N-H bend (Amide II) | 1570-1515 cm⁻¹ | |
| C-Br stretch | 650-550 cm⁻¹ |
Chromatographic Methods for Purity Assessment in Research Batches
Chromatographic techniques are essential for determining the purity of N,N'-1,4-Phenylenebis[2-bromoacetamide] and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase HPLC method is generally suitable for this type of aromatic amide. A Certificate of Analysis for a commercial sample indicates a purity of 97.85% as determined by HPLC with UV detection at 280 nm. lgcstandards.com A typical method would employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, potentially with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com
Table 2: Illustrative HPLC Conditions for Analysis of Aromatic Amides
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 280 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction progress and for preliminary purity checks. A silica (B1680970) gel plate can be used as the stationary phase. A suitable mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve good separation of the product from the starting materials and any byproducts. The spots on the TLC plate can be visualized under a UV lamp, as the aromatic nature of the compound allows for UV absorbance. chemsociety.org.ng
Mechanistic Investigations of N,n 1,4 Phenylenebis 2 Bromoacetamide S Reactivity
Electrophilic Nature of Bromoacetamide Moieties
The key to the reactivity of N,N'-1,4-Phenylenebis[2-bromoacetamide] lies in the electrophilicity of the carbon atom alpha to the carbonyl group in the bromoacetamide functions. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom polarizes the C-Br bond, rendering the carbon susceptible to nucleophilic attack.
The primary reaction pathway for bromoacetamides is the bimolecular nucleophilic substitution (SN2) reaction. sciforum.netmdpi.comnih.govresearchgate.netconicet.gov.ar In this concerted mechanism, a nucleophile attacks the electrophilic methylene (B1212753) carbon, leading to the displacement of the bromide ion as a leaving group.
The general mechanism can be depicted as: Nu:⁻ + Br-CH₂-C(O)NH-R → Nu-CH₂-C(O)NH-R + Br⁻
The rate of this reaction is dependent on the concentration of both the bromoacetamide and the nucleophile. The reactivity of various nucleophiles towards bromoacetamides generally follows their nucleophilicity, with softer, more polarizable nucleophiles often exhibiting higher reaction rates. Thiolates (RS⁻), for instance, are particularly potent nucleophiles for this reaction.
Table 1: Expected Relative Reactivity of Nucleophiles with Bromoacetamide Moieties
| Nucleophile | Functional Group | Expected Relative Reactivity |
|---|---|---|
| Thiolate | R-S⁻ | Very High |
| Thiol | R-SH | High |
| Imidazole (B134444) | C₃H₃N₂- | Moderate |
| Amino (primary) | R-NH₂ | Moderate |
| Hydroxide | OH⁻ | Low |
This table is illustrative and based on general principles of nucleophilicity towards haloacetamides. Actual reaction rates can be influenced by factors such as pH, solvent, and steric hindrance.
The bromoacetamide moiety itself is not a typical Michael acceptor. Michael additions involve the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Since N,N'-1,4-Phenylenebis[2-bromoacetamide] lacks a carbon-carbon double bond conjugated to the carbonyl group, it does not directly participate in Michael addition reactions.
However, it is conceivable that under certain conditions, elimination of HBr from the bromoacetamide could potentially form a reactive α,β-unsaturated acrylamide (B121943) intermediate. This intermediate would then be susceptible to Michael addition by a suitable nucleophile. This pathway is generally not considered the primary mechanism for bromoacetamide reactivity, especially with soft nucleophiles that favor SN2 displacement.
Chemoselectivity and Orthogonality Studies
In complex chemical environments, such as in biological systems, the ability of a reagent to react selectively with a specific functional group is paramount. The bromoacetamide moiety exhibits a notable degree of chemoselectivity.
Bromoacetyl groups are known to react preferentially with thiol groups (present in cysteine residues of proteins) over other nucleophilic functional groups found in biomolecules. nih.govresearchgate.net This selectivity is largely governed by the "soft" nature of both the thiol nucleophile and the electrophilic carbon of the bromoacetamide.
The reactivity of thiols is highly pH-dependent. At pH values below the pKa of the thiol group (typically around 8.5 for cysteine), the protonated thiol (R-SH) is the predominant species, which is a moderate nucleophile. As the pH increases above the pKa, the deprotonated thiolate (R-S⁻) concentration rises, and since the thiolate is a much stronger nucleophile, the reaction rate increases significantly. nih.gov
Studies comparing the reactivity of maleimide (B117702) and bromoacetyl groups with thiols have shown that significant kinetic discrimination can be achieved by controlling the pH. nih.gov For instance, maleimides can react with thiols at a lower pH (e.g., 6.5), while the reaction of bromoacetyl groups with thiols is considerably faster at a higher pH (e.g., 9.0). nih.gov This allows for sequential modification of different thiol-containing molecules.
While thiols are the preferred target, bromoacetamides can also react with other nucleophiles such as the amino group of lysine (B10760008) and the imidazole ring of histidine, particularly at alkaline pH. nih.govresearchgate.netmsu.edunih.govmsu.edu The nucleophilicity of primary amines is significant, though generally less than that of thiolates at physiological pH. msu.edumsu.edu The imidazole group of histidine can also be alkylated, with its reactivity being pH-dependent due to its pKa of approximately 6-7. researchgate.netnih.gov
The bromoacetyl group demonstrates high chemoselectivity at pH values around 9.0, where it reacts effectively with thiols while showing minimal reactivity towards other nucleophilic groups like α- and ε-amino groups or imidazole. nih.gov
Table 2: pH Dependence of Bromoacetamide Reactivity with Different Nucleophiles
| Nucleophile | pH for Optimal Reactivity | Comments |
|---|---|---|
| Thiol | > 8.0 | Reaction rate increases significantly as pH exceeds the thiol pKa due to thiolate formation. nih.gov |
| Amine | > 9.0 | Unprotonated amine is the reactive species. msu.edumsu.edu |
| Imidazole | > 7.0 | Reactivity increases as the imidazole ring becomes deprotonated. researchgate.netnih.gov |
This table provides a general guide to the pH-dependent reactivity of bromoacetamides.
Influence of Aromatic Linker on Reaction Kinetics and Stereochemistry
The rigid nature of the phenylene ring imposes a relatively fixed distance between the two electrophilic centers. This "molecular ruler" characteristic is a key feature of such crosslinkers, allowing for the probing of distances between nucleophilic residues in macromolecules, such as proteins.
From a kinetic perspective, the electronic properties of the phenylene linker can influence the reactivity of the bromoacetyl groups. The amide nitrogen's lone pair is delocalized into the carbonyl group, which in turn can have some electronic interaction with the phenyl ring. However, due to the presence of the amide linkage, direct resonance effects of the phenyl ring on the electrophilic carbon are minimal. The primary electronic effect would be a weak inductive effect transmitted through the amide bond.
There is currently a lack of specific studies in the provided search results that quantify the kinetic or stereochemical influence of the 1,4-phenylene linker in N,N'-1,4-Phenylenebis[2-bromoacetamide] compared to analogous linkers (e.g., aliphatic chains). It is reasonable to infer that the rigidity of the phenylene group, compared to a flexible alkyl chain, would lead to more defined crosslinking distances and potentially influence the pre-organization of the molecule for reaction, which could have subtle effects on reaction kinetics. However, without direct experimental data, these remain well-founded hypotheses based on general chemical principles.
Computational Chemistry Approaches to Reaction Mechanisms
The reactivity of N,N'-1,4-phenylenebis[2-bromoacetamide] is a subject that can be significantly elucidated through the application of computational chemistry. These theoretical methods provide a molecular-level understanding of reaction pathways, transition states, and the electronic factors governing the compound's chemical behavior. While specific computational studies on the reaction mechanisms of N,N'-1,4-phenylenebis[2-bromoacetamide] are not extensively documented in the public domain, we can infer the probable applications of these methods based on studies of analogous molecules and functional groups.
Computational investigations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecule's reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of fundamental importance. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For N,N'-1,4-phenylenebis[2-bromoacetamide], the presence of electronegative bromine and oxygen atoms, along with the delocalized π-system of the phenyl ring, would influence these frontier orbitals.
The primary reactive sites on N,N'-1,4-phenylenebis[2-bromoacetamide] are the electrophilic carbon atoms adjacent to the bromine atoms. Reactions with nucleophiles are expected to proceed via a nucleophilic substitution mechanism. Computational chemistry can model this process in detail, including the calculation of the potential energy surface to identify the transition state structure and its associated activation energy. This allows for a quantitative prediction of the reaction rate.
Furthermore, computational models can explore the potential for different reaction mechanisms, such as a concerted (SN2) or a stepwise (SN1-like) pathway. By calculating the energies of the intermediates and transition states for each proposed mechanism, the most energetically favorable pathway can be determined.
In a related context, computational and theoretical chemistry has been applied to newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. nih.govresearchgate.net In these studies, DFT calculations using the B3LYP functional with various basis sets were employed to determine HOMO/LUMO energies, charge transfer within the molecule, and other electronic properties. nih.govresearchgate.net Similar methodologies could be applied to N,N'-1,4-phenylenebis[2-bromoacetamide] to gain analogous insights into its reactivity.
For instance, a hypothetical DFT study on N,N'-1,4-phenylenebis[2-bromoacetamide] could yield data such as that presented in the following tables.
Table 1: Hypothetical Frontier Molecular Orbital Energies for N,N'-1,4-Phenylenebis[2-bromoacetamide] Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Energy (eV) |
| HOMO Energy | -7.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 5.36 |
The analysis of the molecular electrostatic potential (MEP) map would be another valuable computational tool. The MEP map visually represents the charge distribution on the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N,N'-1,4-phenylenebis[2-bromoacetamide], the MEP would likely show negative potential around the carbonyl oxygen atoms and a positive potential around the methylene protons and the carbon atoms bonded to the bromine atoms, indicating the likely sites for electrophilic and nucleophilic attack, respectively.
Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on N,N'-1,4-Phenylenebis[2-bromoacetamide] with a Generic Nucleophile (Nu⁻)
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| SN2 | [Br-CH₂-CONH-Ph-NHCO-CH₂...Nu]⁻ | 22.5 |
| SN1-like (rate-determining step) | [Br-CH₂-CONH-Ph-NHCO-CH₂]⁺ | 35.1 |
These hypothetical data illustrate how computational chemistry can provide quantitative insights into the reaction mechanisms of N,N'-1,4-phenylenebis[2-bromoacetamide]. Such studies would be invaluable for designing synthetic routes involving this compound and for understanding its behavior in various chemical environments.
Applications in Macromolecular and Polymer Science
Role as an Initiator in Controlled Polymerization Techniques
The presence of two alkyl bromide functionalities allows N,N'-1,4-Phenylenebis[2-bromoacetamide] to act as a bifunctional initiator, from which polymer chains can grow in two directions simultaneously. This capability is particularly important in controlled polymerization methods.
Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.edu The success of ATRP relies on the use of an initiator with a transferable halogen atom, typically a bromine or chlorine atom adjacent to an activating group.
N,N'-1,4-Phenylenebis[2-bromoacetamide] serves as an efficient bifunctional initiator for ATRP. The carbon-bromine bonds in the bromoacetamide groups can be reversibly cleaved by a transition metal catalyst (commonly a copper complex) to generate radicals that initiate the polymerization of various monomers. cmu.edu Because the molecule has two such initiation sites, polymer chains can grow from both ends of the central phenylene core. This process allows for the synthesis of polymers with a symmetrical structure. The kinetics of the polymerization can be first-order, indicating a constant concentration of propagating radicals during the reaction. cmu.edu
Table 1: Features of N,N'-1,4-Phenylenebis[2-bromoacetamide] as an ATRP Initiator
| Feature | Description |
| Initiation Sites | Two, located at the α-carbon of the bromoacetamide groups. |
| Functionality | Bifunctional, allowing for simultaneous growth of two polymer chains. |
| Resulting Polymer | Symmetrical polymer with the initiator fragment at its center. |
| Control | Enables good control over molecular weight and low polydispersity index (PDI). |
The use of a bifunctional initiator like N,N'-1,4-Phenylenebis[2-bromoacetamide] is a key strategy for creating specific and complex polymer architectures. ugent.be By initiating polymerization from a central core, it is possible to synthesize linear polymers that can be further modified to create more complex structures.
One of the primary applications is the synthesis of ABA triblock copolymers. In this process, the bifunctional initiator is first used to polymerize a monomer 'A', resulting in a polymer of the structure A-initiator-A. Subsequently, a second monomer 'B' can be added to grow blocks on either end, yielding a B-A-initiator-A-B structure, effectively an ABA triblock copolymer where the initiator remnant is the central part of the 'A' block. This method provides an alternative to sequential monomer addition using a monofunctional initiator. ugent.be
Furthermore, this type of initiator can be used to create telechelic polymers, which are polymers with functional groups at both chain ends. 20.210.105 After polymerization, the bromine atoms at the chain ends can be chemically converted into other desired functional groups.
Cross-linking Strategies for Polymeric Materials
Cross-linking is a crucial process for transforming linear polymer chains into a three-dimensional network, which enhances mechanical properties, thermal stability, and solvent resistance. arcorepoxy.com N,N'-1,4-Phenylenebis[2-bromoacetamide] can act as a cross-linking agent due to its two reactive bromo-functional groups.
N,N'-1,4-Phenylenebis[2-bromoacetamide] can form covalent bonds with polymer chains that possess complementary functional groups. The α-bromoacetamide moieties are susceptible to nucleophilic substitution reactions. For instance, it can react with polymers containing amine, thiol, or carboxylate groups.
When mixed with a polymer containing these nucleophilic sites, each of the two bromo- groups on the N,N'-1,4-Phenylenebis[2-bromoacetamide] molecule can react with a functional group on a different polymer chain. This process creates a chemical bridge, or cross-link, between the two polymer chains. nih.gov This strategy is particularly effective for creating thermoset materials from thermoplastic precursors. rsc.org
Table 2: Examples of Cross-linking Reactions
| Polymer Functional Group (Nucleophile) | Reaction Type | Resulting Linkage |
| Primary/Secondary Amine (-NH₂, -NHR) | Nucleophilic Substitution | Amine Linkage |
| Thiol (-SH) | Nucleophilic Substitution | Thioether Linkage |
| Carboxylate (-COO⁻) | Nucleophilic Substitution | Ester Linkage |
The introduction of N,N'-1,4-Phenylenebis[2-bromoacetamide] as a cross-linker has a profound impact on the polymer's topology, converting a collection of individual linear chains into a single, continuous network structure. The density of these cross-links, which can be controlled by the amount of cross-linking agent added, dictates the final properties of the material. nih.gov
A higher cross-link density results in a tighter, more rigid network. This increased rigidity typically leads to a higher glass transition temperature (Tg), improved tensile strength, and reduced swelling in solvents. Conversely, a lower cross-link density produces a more flexible and softer material. The ability to tune these properties by varying the cross-linker concentration makes this a versatile method for designing materials for specific applications. nih.govrsc.org The formation of such networks is essential in the production of hydrogels, elastomers, and various thermosetting plastics. researchgate.net
Functional Polymer Synthesis and Modification
N,N'-1,4-Phenylenebis[2-bromoacetamide] can be used to synthesize polymers that have inherent functionality or to modify existing polymers to add new functionalities. The phenyl ring and the amide groups within its structure can impart specific properties such as thermal stability and rigidity to the polymer backbone.
The two reactive bromine atoms are not only useful for initiation and cross-linking but also for post-polymerization modification. After a polymer has been synthesized using this molecule as an initiator, the terminal bromine atoms can be replaced with a wide variety of other chemical groups through nucleophilic substitution. This allows for the introduction of functionalities such as fluorescent tags, bioactive molecules, or groups that can participate in further reactions, like "click" chemistry. This approach is a powerful tool for creating highly specialized and functional materials. researchgate.net For example, this strategy can be used to attach specific end-groups to polymers prepared by Ring-Opening Metathesis Polymerization (ROMP). 20.210.105
Incorporation into Hyperbranched Polymer Architectures
Hyperbranched polymers are three-dimensional globular macromolecules with a highly branched structure and a large number of functional end groups. nih.gov The synthesis of these polymers can be achieved through various methods, including the polycondensation of ABn-type monomers. frontiersin.org N,N'-1,4-Phenylenebis[2-bromoacetamide] can be conceptualized as a difunctional core or a chain extender in the synthesis of hyperbranched structures.
In the context of hyperbranched polymer synthesis, N,N'-1,4-Phenylenebis[2-bromoacetamide] can react with multifunctional monomers containing nucleophilic groups, such as amines or thiols. The two bromoacetamide moieties can undergo nucleophilic substitution reactions, leading to the formation of a branched polymer network. The rigid phenylene core of the molecule can impart a degree of stiffness to the resulting polymer backbone.
The table below illustrates a representative reaction scheme for the formation of a hyperbranched polymer using N,N'-1,4-Phenylenebis[2-bromoacetamide] as a comonomer.
| Reactants | Reaction Type | Resulting Polymer Architecture |
| N,N'-1,4-Phenylenebis[2-bromoacetamide] + Tris(2-aminoethyl)amine | Polycondensation | Hyperbranched Polyamidoamine |
This approach allows for the creation of polymers with a high degree of branching and a multitude of terminal functional groups, which are desirable for applications in areas such as drug delivery and coatings. nih.govdrpress.org
Synthesis of Conjugated Polymers and Advanced Materials
The rigid aromatic core of N,N'-1,4-Phenylenebis[2-bromoacetamide] and its reactive bromoacetamide groups make it a suitable candidate for the synthesis of conjugated polymers and other advanced materials. Conjugated polymers possess alternating single and double bonds along their backbone, which leads to delocalized π-electron systems and unique electronic and optical properties.
While not a conjugated monomer itself, N,N'-1,4-Phenylenebis[2-bromoacetamide] can be used as a crosslinking agent or a building block to modify the properties of conjugated polymers. For instance, it can be incorporated into a polymer matrix to enhance its thermal stability, mechanical strength, or to introduce specific functionalities. The bromoacetamide groups can also serve as initiation sites for graft polymerization, allowing for the attachment of other polymer chains to a conjugated backbone.
The table below provides an overview of how N,N'-1,4-Phenylenebis[2-bromoacetamide] can be utilized in the synthesis of advanced materials.
| Application | Role of N,N'-1,4-Phenylenebis[2-bromoacetamide] | Potential Properties of the Resulting Material |
| Crosslinking of Pre-synthesized Conjugated Polymers | Crosslinking Agent | Improved thermal stability, insolubility in common solvents, and enhanced mechanical properties. |
| Synthesis of Graft Copolymers | Macroinitiator | Combination of the properties of the conjugated backbone and the grafted polymer chains, leading to materials with tunable solubility, morphology, and functionality. |
| Formation of Polymer Networks | Monomer/Crosslinker | Creation of three-dimensional networks with potential applications in sensors, organic electronics, and separation membranes. |
The versatility of N,N'-1,4-Phenylenebis[2-bromoacetamide] allows for the design and synthesis of a wide range of advanced materials with tailored properties for various technological applications.
Applications in Bioconjugation and Chemical Biology
Peptide and Protein Modification Through Thiol-Bromoacetamide Reactions
The bromoacetamide functional groups of N,N'-1,4-Phenylenebis[2-bromoacetamide] are electrophilic and readily undergo nucleophilic substitution with the thiol side chains of cysteine residues. This reaction is highly specific for thiols under controlled pH conditions, making it a powerful tool for the targeted modification of peptides and proteins. The bifunctional nature of the molecule, possessing two bromoacetamide groups, allows it to act as a cross-linker, connecting two cysteine residues within a single peptide chain or between different protein subunits.
A significant application of N,N'-1,4-Phenylenebis[2-bromoacetamide] is in "peptide stapling," a strategy to lock a peptide into a specific conformation, often an alpha-helix. nih.gov Alpha-helices are critical secondary structures involved in numerous protein-protein interactions, but short peptides are often unstructured in solution, which can limit their biological activity. nih.govnih.gov
By introducing two cysteine residues at appropriate positions within a peptide sequence, N,N'-1,4-Phenylenebis[2-bromoacetamide] can be used to "staple" the peptide into an alpha-helical conformation. pnas.org Research has identified this compound as a highly effective reagent for cross-linking cysteine pairs spaced at positions i and i+7. pnas.org This spacing corresponds to two turns of an alpha-helix, allowing the linker to span the distance between the cysteine residues on the same face of the helix without introducing significant strain. pnas.org This covalent reinforcement significantly increases the helicity of the peptide, as demonstrated by circular dichroism spectropolarimetry. pnas.org In many cases, this stapling method has been shown to more than double the helicity of various peptide sequences. pnas.org
Table 1: Impact of Cysteine Stapling with N,N'-1,4-Phenylenebis[2-bromoacetamide] on Peptide Helicity
| Peptide Sequence | Unstapled % Helicity | Stapled % Helicity | Fold Increase in Helicity |
|---|---|---|---|
| Peptide A | 15% | 35% | 2.33 |
| Peptide B | 22% | 50% | 2.27 |
| Peptide C | 10% | 28% | 2.80 |
| Peptide D | 30% | 65% | 2.17 |
This table is illustrative, based on findings that stapling can more than double helicity. pnas.org
The reaction between bromoacetamides and cysteines is a prime example of a chemoselective reaction that enables site-specific bioconjugation. nih.gov The ability to target specific amino acids, such as cysteine, is crucial for producing homogeneous bioconjugates where the modifying agent is attached to a precise location. This contrasts with less specific methods that might modify multiple sites on a protein, such as lysine (B10760008) residues, leading to a heterogeneous mixture of products. nih.gov
The specificity of the thiol-bromoacetamide reaction allows for the controlled attachment of N,N'-1,4-Phenylenebis[2-bromoacetamide] to proteins and peptides that have been engineered to contain cysteine residues at desired locations. This precise control is fundamental for creating well-defined bioconjugates for various applications, from therapeutic protein development to the creation of diagnostic tools. nih.gov This approach is part of a broader toolkit of site-specific modification chemistries that also includes techniques like native chemical ligation and click chemistry. nih.govnih.gov
Design of Bioconjugate Reagents
The design of reagents for bioconjugation is a critical aspect of chemical biology, with the goal of creating molecules that can link biomolecules together or attach probes and tags. The structure of the linker itself is a key consideration, influencing the distance, flexibility, and properties of the final conjugate.
N,N'-1,4-Phenylenebis[2-bromoacetamide] is classified as a homobifunctional cross-linker, as it possesses two identical reactive groups. lumiprobe.com Such linkers are instrumental in constructing complex biomolecular assemblies. The rigid phenylene group in its core provides a defined spacing of approximately 7.7 angstroms between the two reactive ends, which is ideal for applications like alpha-helix stapling. pnas.orglumiprobe.com
By cross-linking cysteine residues, this reagent can be used to create intramolecularly stabilized peptides or to link different protein molecules together. pnas.org This capability allows for the generation of antibody-drug conjugates, where a cytotoxic drug is linked to an antibody, or the assembly of multi-protein complexes to study cellular pathways. The design of such bifunctional linkers, with varying lengths, rigidities, and reactive ends, is a key strategy for advancing bioconjugation technologies. ucl.ac.uk
The use of N,N'-1,4-Phenylenebis[2-bromoacetamide] is well-integrated with protein engineering and semisynthesis. Protein engineering allows for the introduction of cysteine residues at specific sites in a protein's sequence through mutagenesis. These engineered proteins can then be subjected to chemical modification.
In protein semisynthesis, a protein is assembled from a combination of recombinant and synthetic peptide fragments. This approach allows for the incorporation of unnatural amino acids or specific modifications. N,N'-1,4-Phenylenebis[2-bromoacetamide] can be used to ligate synthetic peptides containing cysteine residues to other protein fragments or to introduce structural constraints. This is part of a larger strategy in protein modification that includes techniques like PEGylation (the attachment of polyethylene (B3416737) glycol) to enhance a protein's stability and solubility. nih.gov
Considerations for Aqueous Media Reactivity in Biological Contexts
A major advantage of using N,N'-1,4-Phenylenebis[2-bromoacetamide] is its compatibility with aqueous environments, which is a prerequisite for most biological applications. pnas.org The reaction between the bromoacetamide groups and cysteine thiols can be performed under physiological or near-physiological pH and temperature conditions. pnas.orgscienceopen.com
This is particularly important when working with sensitive biomolecules like proteins and phage particles, which can be denatured by harsh organic solvents or extreme pH. pnas.org Studies have shown that cysteine cross-linking with N,N'-1,4-Phenylenebis[2-bromoacetamide] can be successfully performed on peptides displayed on the surface of M13 bacteriophage in aqueous buffers. pnas.org The process typically involves a brief reduction step to ensure the cysteine thiols are free, followed by incubation with the cross-linker. pnas.org The stability of the resulting thioether bond contributes to the robustness of the final bioconjugate in biological systems. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N,N'-1,4-Phenylenebis[2-bromoacetamide] |
Applications in Coordination and Supramolecular Chemistry
Precursor in the Synthesis of Ligands for Metal Coordination
The presence of reactive bromine atoms in N,N'-1,4-Phenylenebis[2-bromoacetamide] allows for its conversion into a variety of chelating ligands. This positions the compound as a valuable precursor for creating ligands designed for specific metal coordination.
A significant application of N,N'-1,4-Phenylenebis[2-bromoacetamide] is its potential conversion into bis(dithiocarbamate) ligands. Dithiocarbamates are a class of organosulfur ligands known for their ability to form stable complexes with a wide range of transition metals. researchgate.netnih.gov The synthesis of dithiocarbamate (B8719985) ligands typically involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. mdpi.com In the case of N,N'-1,4-Phenylenebis[2-bromoacetamide], a preliminary step to convert the bromoacetamide groups into primary or secondary amine functionalities would be necessary before reacting with carbon disulfide to yield a bis(dithiocarbamate) ligand.
This resulting bis(dithiocarbamate) ligand, derived from the phenylenebis(acetamide) backbone, would be capable of chelating to metal centers in a bidentate fashion through its two sulfur atoms. researchgate.net The phenylene spacer would allow the ligand to bridge two different metal centers or to chelate a single metal center in a tetradentate manner, depending on the flexibility of the ligand backbone.
Table 1: General Synthetic Route for Dithiocarbamate Ligands
| Step | Reactants | Product | Purpose |
| 1 | Secondary Amine, Carbon Disulfide, Base | Dithiocarbamate Salt | Formation of the dithiocarbamate moiety. nih.gov |
| 2 | Dithiocarbamate Salt, Metal Salt | Metal Dithiocarbamate Complex | Coordination of the ligand to a metal ion. mdpi.com |
Dithiocarbamate ligands are known to coordinate to metal ions in various geometries, including monodentate, bidentate, and anisobidentate bridging modes. researchgate.netresearchgate.net For bis(dithiocarbamate) ligands derived from N,N'-1,4-Phenylenebis[2-bromoacetamide], the two dithiocarbamate groups can act independently or cooperatively to coordinate with one or more metal ions.
When complexed with divalent metal ions such as Zn(II), Cu(II), Ni(II), and Co(II), these ligands can form neutral complexes with the general formula M(L), where L is the bis(dithiocarbamate) ligand. The coordination geometry around the metal center is influenced by the nature of the metal ion and the steric and electronic properties of the ligand. Common geometries include square planar for Ni(II) and distorted tetrahedral or octahedral for Zn(II) and Co(II). nih.gov For instance, a zinc(II) complex with a related dithiocarbamate ligand was found to have a distorted trigonal-bipyramidal geometry when coordinated with a solvent molecule. nih.gov
Table 2: Expected Coordination Geometries of Metal-Dithiocarbamate Complexes
| Metal Ion | Typical Coordination Geometry | Reference |
| Ni(II) | Square Planar | nih.gov |
| Zn(II) | Tetrahedral, Trigonal Bipyramidal | nih.gov |
| Co(II) | Tetrahedral, Octahedral | researchgate.net |
| Pt(II) | Square Planar | mdpi.com |
Role as a Building Block for Supramolecular Architectures
The rigid phenylene core and the hydrogen-bonding capabilities of the amide groups in N,N'-1,4-Phenylenebis[2-bromoacetamide] make it an excellent candidate for the rational design of supramolecular structures.
The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. nih.gov The structure of N,N'-1,4-Phenylenebis[2-bromoacetamide] allows for predictable self-assembly through non-covalent interactions. The planarity of the central phenyl ring can promote π-π stacking interactions, while the amide groups are ideal for forming robust hydrogen bond networks. nih.gov This directed self-assembly can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional architectures. usc.edu.aursc.org The bromo-substituents can also participate in halogen bonding, adding another layer of control over the self-assembly process. nih.gov
The stability and structure of the supramolecular assemblies of N,N'-1,4-Phenylenebis[2-bromoacetamide] are governed by a variety of non-covalent interactions. nih.govnih.gov
Hydrogen Bonding: The amide N-H groups can act as hydrogen bond donors, while the carbonyl oxygen atoms can act as acceptors. This can lead to the formation of strong and directional intermolecular hydrogen bonds, which are a primary driving force for self-assembly in similar systems. nih.gov
π-π Stacking: The aromatic phenylene rings can interact with each other through π-π stacking, contributing to the stability of the assembled structure. nih.gov
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-donating atoms like oxygen or nitrogen on adjacent molecules. nih.gov
A study of a similar molecule, N,N'-butane-1,4-diylbis(bromoacetamide), revealed that its molecular packing is stabilized by strong hydrogen bonds between amide groups. nih.gov
Advanced Material Design Using Coordination Polymers
By derivatizing N,N'-1,4-Phenylenebis[2-bromoacetamide] into a bridging ligand, it can be used to construct coordination polymers. These materials are of interest for their potential applications in areas such as catalysis, gas storage, and molecular magnetism. rsc.org
The derivatized ligand, for example, a bis(dithiocarbamate) or a bis(carboxylate), can coordinate to metal ions, which act as nodes, to form an extended network. The geometry of the resulting coordination polymer is influenced by the coordination preference of the metal ion and the geometry of the ligand. rsc.org For instance, linear ligands can lead to the formation of one-dimensional chains or two-dimensional sheets, while more complex ligand geometries can result in three-dimensional frameworks. rsc.orgrsc.org The properties of the resulting coordination polymer, such as its porosity or magnetic behavior, can be tuned by carefully selecting the metal ion and the organic linker. rsc.org
Development of Porous Frameworks and Hybrid Materials
While direct synthesis of porous frameworks and hybrid materials using N,N'-1,4-Phenylenebis[2-bromoacetamide] as the primary building block is not extensively documented in dedicated research, the structural characteristics of the molecule suggest its potential as a versatile linker. The design of porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) relies on the use of rigid organic linkers to create extended, porous networks. The phenylene core of N,N'-1,4-Phenylenebis[2-bromoacetamide] provides the necessary rigidity, and the two bromoacetamide arms offer reactive sites for forming coordination bonds with metal centers or covalent bonds with other organic monomers.
The chloro-analogue of this compound, N,N'-Bis(chloroacetyl)-p-phenylenediamine, has been noted for its role as a monomer in polymerization reactions, contributing to the formation of polymers with enhanced properties, particularly in rubber and plastics. This suggests that the bromo-derivative could similarly act as a precursor for new polymeric and hybrid materials. The substitution of the bromine atoms with other functional groups can also be a pathway to developing novel materials with tailored pore sizes and functionalities.
Tunable Properties through Directed Self-Assembly
The self-assembly of molecules into well-defined supramolecular structures is a powerful strategy for creating materials with tunable properties. N,N'-1,4-Phenylenebis[2-bromoacetamide] possesses key features that are conducive to directed self-assembly. The amide groups can form strong, directional hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets.
Furthermore, the bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and predictable supramolecular architectures. By modifying the conditions of self-assembly, such as solvent and temperature, it is possible to influence the final structure and, consequently, the material's properties, such as its optical or electronic behavior.
Applications in Combinatorial Chemistry and Library Synthesis
Utilization as a Bis-Electrophilic Reagent in Macrocycle Synthesis
Macrocycles, cyclic molecules with twelve or more atoms, are of significant interest in drug discovery due to their ability to bind to challenging protein targets. N,N'-1,4-Phenylenebis[2-bromoacetamide] serves as a key cyclization linker in the synthesis of these complex structures. In a notable three-component reaction strategy, bromoacetamide-activated peptides are first reacted with a variety of primary amines. Subsequently, the addition of a bis-electrophile, such as N,N'-1,4-Phenylenebis[2-bromoacetamide], facilitates the crucial macrocyclization step. nih.gov
This sequential and combinatorial approach enables the creation of large and diverse libraries of macrocycles from a defined set of building blocks. nih.gov The rigidity of the phenylene group in N,N'-1,4-Phenylenebis[2-bromoacetamide] imparts a degree of conformational constraint on the resulting macrocycles, which can be advantageous for achieving high-affinity binding to biological targets.
The power of N,N'-1,4-Phenylenebis[2-bromoacetamide] in generating molecular diversity is exemplified by its use in the creation of a 3,780-compound macrocycle library. nih.gov This was achieved by combinatorially reacting 15 distinct bromoacetamide-activated tripeptides with 42 different amines and subsequent cyclization with 6 bis-electrophile linkers, including the phenylenebis(bromoacetamide) moiety. nih.gov Such a strategy underscores the efficiency of using this reagent to explore vast chemical space with minimal synthetic effort. The resulting libraries provide a rich source of novel chemical entities for high-throughput screening campaigns. nih.gov
The following table summarizes the key features of a combinatorial library synthesis utilizing N,N'-1,4-Phenylenebis[2-bromoacetamide] as a cyclization linker.
| Feature | Details |
| Library Size | 3,780 compounds |
| Building Block 1 | 15 bromoacetamide-activated tripeptides |
| Building Block 2 | 42 primary amines |
| Building Block 3 (Cyclization Linkers) | 6 bis-electrophiles (including N,N'-1,4-Phenylenebis[2-bromoacetamide]) |
| Synthesis Phase | Solution-phase |
| Key Reaction | Macrocyclization |
| Reported Yield with Phenylenebis(bromoacetamide) Linker | 86% |
Development of Chemical Libraries for Academic Screening Initiatives
The combinatorial libraries generated using N,N'-1,4-Phenylenebis[2-bromoacetamide] are highly valuable for academic screening initiatives aimed at discovering new molecular probes and drug leads. For instance, the 3,780-member macrocycle library was screened against the coagulation protease thrombin. nih.gov This screening campaign successfully identified a potent and selective inhibitor with a Ki value of 4.2 ± 0.8 nM, which also demonstrated efficient anticoagulation activity in human plasma. nih.gov The success of this screening highlights the potential of libraries constructed with this reagent to yield high-quality hit compounds for a variety of biological targets. The availability of such diverse libraries allows academic researchers to investigate complex biological pathways and identify novel starting points for therapeutic development.
Methodological Innovations in Solid-Phase Synthesis
In a typical solid-phase approach, a linear precursor containing two nucleophilic groups would be assembled on a solid support. The resin-bound precursor would then be treated with a solution of N,N'-1,4-Phenylenebis[2-bromoacetamide] to effect the intramolecular cyclization. The final macrocycle would be cleaved from the resin and purified. The efficiency of such an on-resin cyclization would depend on factors such as the choice of resin, linker, and reaction conditions. The development of optimized solid-phase protocols for this specific reagent could represent a future innovation, further streamlining the synthesis of macrocyclic libraries.
Future Research Directions and Emerging Paradigms
Expanding Synthetic Utility through Novel Reaction Pathways
The synthetic versatility of N,N'-1,4-Phenylenebis[2-bromoacetamide] can be significantly expanded by exploring reaction pathways beyond simple nucleophilic substitutions. The presence of two electrophilic bromoacetyl groups makes it an ideal candidate for various modern organic chemistry transformations.
Future research could focus on leveraging this molecule in "click chemistry" reactions. nih.gov The bromoacetamide moieties can be converted to other functionalities, such as azides, to participate in copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) or strain-promoted azide-alkyne cycloadditions (SPAAC). This would enable the precise construction of complex macromolecular architectures, including star polymers, dendrimers, and block copolymers.
Another promising avenue is the application of domino reactions. For instance, N-bromoacetamide has been shown to participate in domino bromo-cyclization and elimination pathways to create novel amino-butene derivatives. rsc.org Investigating similar multi-step, one-pot transformations with N,N'-1,4-Phenylenebis[2-bromoacetamide] could lead to the efficient synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.
Furthermore, the development of polymerization techniques involving this monomer is a key area for exploration. While it can be used in traditional step-growth polymerization, its derivatives could be adapted for controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. For example, bromoacetophenone derivatives have been utilized as starting monomers for the synthesis of artificial lignin (B12514952) polymers. researchgate.net This suggests that N,N'-1,4-Phenylenebis[2-bromoacetamide] could serve as a precursor for novel conjugated polymers with tailored electronic and optical properties.
A potential synthetic scheme for creating a clickable derivative of N,N'-1,4-Phenylenebis[2-bromoacetamide] is presented below:
Table 1: Proposed Synthesis of a Diazido Derivative for Click Chemistry
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Potential Application |
| 1 | N,N'-1,4-Phenylenebis[2-bromoacetamide] | Sodium Azide (NaN₃) | DMF (solvent) | N,N'-1,4-Phenylenebis[2-azidoacetamide] | Monomer for CuAAC and SPAAC click reactions |
This diazido derivative would be a highly versatile building block for creating functional polymers and materials through click chemistry.
Integration into Stimuli-Responsive Materials and Dynamic Covalent Chemistry
The development of "smart" materials that respond to external stimuli is a rapidly growing field of materials science. nih.gov N,N'-1,4-Phenylenebis[2-bromoacetamide] and its derivatives are promising candidates for the creation of such materials due to the potential for incorporating reversible linkages.
One area of exploration is the use of this compound in dynamic covalent chemistry (DCC). By reacting the bromoacetamide groups with nucleophiles that can form reversible covalent bonds, such as thiols to form thioether linkages that can be cleaved and reformed, it is possible to create self-healing polymers and adaptable networks. These materials could find applications in areas such as soft robotics, reusable adhesives, and drug delivery systems.
Furthermore, the phenylenebis(acetamide) core can be incorporated into polymer backbones to influence their response to stimuli like pH, temperature, or light. For example, the amide groups can participate in hydrogen bonding, which can be disrupted by changes in the environment, leading to a macroscopic change in the material's properties. By functionalizing the aromatic ring or the acetyl groups with photo-responsive or pH-sensitive moieties, materials with tailored responses can be designed.
The integration of N,N'-1,4-Phenylenebis[2-bromoacetamide] derivatives into hydrogels is another exciting prospect. These cross-linked polymer networks can absorb large amounts of water and are being explored for a variety of biomedical applications. nih.gov By using a derivative of this compound as a cross-linker, it may be possible to create hydrogels that release a therapeutic agent in response to a specific biological stimulus, such as the presence of a particular enzyme. nih.gov
Advanced Applications in Nanotechnology and Functional Soft Matter
The unique structural features of N,N'-1,4-Phenylenebis[2-bromoacetamide] make it an attractive component for the bottom-up fabrication of nanomaterials and functional soft matter. nih.govbojdyslab.org Soft matter encompasses a broad class of materials, including polymers, colloids, and liquid crystals, that are characterized by their susceptibility to thermal fluctuations and external fields. nih.gov
In nanotechnology, this molecule could be used to create well-defined nanostructures through self-assembly. The rigid phenylene core and the directional hydrogen bonding capabilities of the amide groups could be exploited to form ordered aggregates, such as nanofibers or nanosheets. These nanostructures could then be used as templates for the synthesis of other materials or as components in nanoelectronic devices. The on-surface synthesis of N-containing π-conjugated polymers has been demonstrated using precursors with terminal dibromomethylene groups, suggesting a pathway for creating ordered polymeric structures on surfaces. nih.gov
Moreover, derivatives of N,N'-1,4-Phenylenebis[2-bromoacetamide] could be incorporated into liquid crystal elastomers (LCEs). LCEs are a fascinating class of soft materials that can exhibit large, reversible shape changes in response to stimuli like heat or light. nih.gov By aligning the rigid phenylene units within the elastomer network, it may be possible to create materials with programmed actuation capabilities for applications in artificial muscles and soft robotics.
The development of porous organic polymers is another area where this compound could make a significant impact. By polymerizing N,N'-1,4-Phenylenebis[2-bromoacetamide] or its derivatives with other monomers, it is possible to create materials with high surface areas and tunable pore sizes. bojdyslab.org These materials could be used for gas storage, catalysis, and as scaffolds for tissue engineering.
Computational Design and Predictive Modeling for N,N'-1,4-Phenylenebis[2-bromoacetamide] Derived Systems
Computational methods are becoming increasingly powerful tools in materials science for predicting the properties of new materials and guiding their synthesis. nih.gov In the context of N,N'-1,4-Phenylenebis[2-bromoacetamide], computational modeling can play a crucial role in accelerating the discovery of new applications.
Molecular dynamics (MD) simulations can be used to study the self-assembly behavior of this molecule and its derivatives. By simulating the interactions between molecules, it is possible to predict the morphology of the resulting nanostructures and to understand how factors like solvent and temperature influence their formation. This information can then be used to design experiments to create nanostructures with specific properties.
Quantum chemical calculations, such as density functional theory (DFT), can be employed to predict the electronic and optical properties of polymers derived from N,N'-1,4-Phenylenebis[2-bromoacetamide]. This would allow for the in-silico screening of potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, computational approaches can be used to design stimuli-responsive materials with tailored properties. For example, by modeling the interaction of a polymer containing N,N'-1,4-Phenylenebis[2-bromoacetamide] derivatives with different stimuli, it is possible to predict how the material will respond and to optimize its design for a specific application. An example of a relevant computational approach is the use of computational screening to incorporate N-linked glycans for epitope mapping, which demonstrates the power of computational design in complex molecular systems. nih.gov
Table 2: Potential Computationally-Guided Research Directions
| Research Area | Computational Technique | Predicted Outcome | Potential Application |
| Self-Assembly | Molecular Dynamics (MD) | Morphology of nanostructures | Nanomaterials, drug delivery |
| Electronic Properties | Density Functional Theory (DFT) | Band gap, charge transport | Organic electronics |
| Stimuli-Response | MD, Coarse-Grained Modeling | Conformational changes, phase transitions | Smart materials, sensors |
By combining these computational approaches with experimental validation, the development of new materials based on N,N'-1,4-Phenylenebis[2-bromoacetamide] can be significantly accelerated.
Q & A
Q. What is the optimal synthetic route for N,N'-1,4-Phenylenebis[2-bromoacetamide], and how do reaction conditions influence yield and purity?
The compound is synthesized by reacting bromoacetyl bromide (1.1 mmol) with p-phenylenediamine (0.5 mmol) in dichloromethane (DCM) at 0°C, using dry pyridine (1.2 mmol) and catalytic 4-(dimethylamino)pyridine (DMAP, 13 µmol). After stirring at 25°C for 3 hours, the product is filtered and washed with DCM to yield an off-white solid . Key variables affecting yield include stoichiometric ratios (excess bromoacetyl bromide ensures complete diamine substitution), temperature control (prevents side reactions like hydrolysis), and solvent purity. Purification via recrystallization or column chromatography is recommended to remove unreacted starting materials.
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the structure, particularly the presence of bromoacetamide groups and aromatic protons. Infrared (IR) spectroscopy can validate carbonyl (C=O) and amide (N-H) bonds. For crystallographic analysis, single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is recommended . Mass spectrometry (MS) ensures molecular weight consistency and detects impurities.
Q. What handling precautions are necessary for N,N'-1,4-Phenylenebis[2-bromoacetamide] due to its reactivity?
The compound’s bromoacetamide groups are highly electrophilic and moisture-sensitive. Storage under inert gas (e.g., argon) at –20°C in desiccated conditions is advised. Use personal protective equipment (PPE) including nitrile gloves and safety goggles, as bromoacetamides can alkylate biological macromolecules (e.g., proteins or DNA) . Work in a fume hood to avoid inhalation of dust or vapors.
Advanced Research Questions
Q. How does this compound function as a crosslinker in protein interaction studies, and what experimental controls validate its specificity?
The bromoacetamide groups react selectively with cysteine thiols in proteins, enabling covalent crosslinking of proximal α-helical domains. To validate specificity:
- Perform time-course experiments to optimize crosslinking efficiency without over-alkylation.
- Use reducing agents (e.g., DTT) to confirm disulfide bond reversibility.
- Employ mutant proteins lacking cysteine residues as negative controls . Mass spectrometry (MS/MS) can map crosslinked peptides, while size-exclusion chromatography (SEC) or SDS-PAGE confirms oligomer formation.
Q. How can researchers resolve contradictions in reactivity data under different solvent systems?
Contradictions may arise from solvent polarity effects on the compound’s electrophilicity. For example, polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while protic solvents (e.g., water) may hydrolyze bromoacetamide groups. Systematic studies should:
- Compare reaction kinetics in solvents of varying polarity using HPLC to monitor product formation.
- Use computational tools (e.g., DFT calculations) to model solvent effects on transition states.
- Characterize byproducts (e.g., hydrolyzed acetamide) via LC-MS .
Q. What strategies are effective for studying the compound’s alkylation mechanism in complex biological systems?
- Isotopic labeling : Incorporate ¹³C or ¹⁵N into the bromoacetamide groups to track reaction intermediates via NMR.
- Competitive inhibition : Co-incubate with thiol-containing small molecules (e.g., glutathione) to quantify alkylation selectivity.
- Cryo-electron microscopy (cryo-EM) : Visualize crosslinked protein complexes at near-atomic resolution .
Q. How does N,N'-1,4-Phenylenebis[2-bromoacetamide] compare to analogous crosslinkers (e.g., N,N'-Butane-1,4-diylbis(bromoacetamide)) in terms of reactivity and applications?
The phenyl backbone provides rigidity, favoring interactions with planar protein surfaces (e.g., α-helices), while aliphatic crosslinkers (e.g., butane-based) offer flexibility for dynamic systems. Comparative studies should:
Q. What analytical challenges arise in detecting trace impurities or degradation products, and how can they be mitigated?
Common impurities include unreacted p-phenylenediamine and mono-substituted intermediates. Mitigation strategies:
- High-resolution LC-MS : Detect impurities at ppm levels using electrospray ionization (ESI).
- Stability-indicating assays : Stress-test the compound under heat, light, and humidity to identify degradation pathways.
- Quantitative NMR (qNMR) : Use internal standards (e.g., trimethylsilylpropanoic acid) for impurity quantification .
Methodological Considerations
Q. How can researchers design experiments to explore the compound’s application in material science (e.g., polymer crosslinking)?
- Gelation studies : Mix with thiol-terminated polymers (e.g., PEG-SH) and monitor gelation time via rheometry.
- Swelling tests : Evaluate crosslink density by measuring hydrogel swelling ratios in aqueous buffers.
- Thermogravimetric analysis (TGA) : Assess thermal stability of crosslinked networks .
Q. What computational tools are suitable for predicting the compound’s reactivity with non-protein targets (e.g., nucleic acids)?
- Docking simulations : Use AutoDock Vina to model interactions with DNA grooves or RNA stem-loops.
- Quantum mechanics/molecular mechanics (QM/MM) : Study covalent bond formation energetics at the electronic level.
- Machine learning (ML) : Train models on alkylation reaction datasets to predict site-specific reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
